1-[5-{2-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
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Overview
Description
1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylhydrazine with 2-chlorobenzaldehyde to form a hydrazone intermediate. This intermediate is then subjected to cyclization reactions under specific conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in industrial synthesis include aluminum chloride as a catalyst for the Friedel-Crafts acylation and various solvents such as dichloromethane .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-chloro-: This compound shares a similar aromatic structure but lacks the triazole ring and additional functional groups.
4-Chloroacetophenone: Similar to the above, it has a simpler structure with fewer functional groups.
Difenoconazole: An agrochemical that shares some structural similarities but has different functional groups and applications.
Uniqueness
1-[4-(4-CHLOROPHENYL)-5-{2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is unique due to its complex structure, which includes multiple aromatic rings, a triazole ring, and various functional groups. This complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C31H27Cl2N3O3 |
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Molecular Weight |
560.5 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-3-[2-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C31H27Cl2N3O3/c1-3-38-28-15-9-13-26(29(28)39-20-22-10-7-8-14-27(22)33)31-35(24-18-16-23(32)17-19-24)30(21(2)37)34-36(31)25-11-5-4-6-12-25/h4-19,31H,3,20H2,1-2H3 |
InChI Key |
XVDZXVQAAOQVOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C3N(C(=NN3C4=CC=CC=C4)C(=O)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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